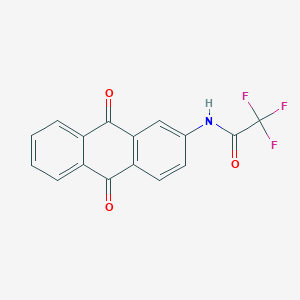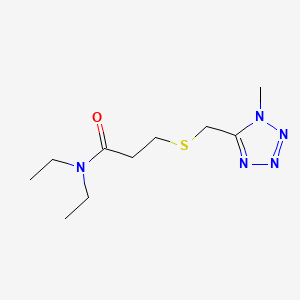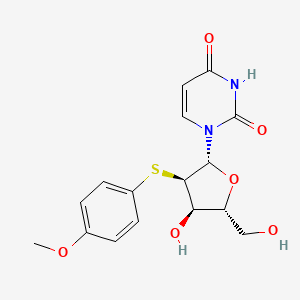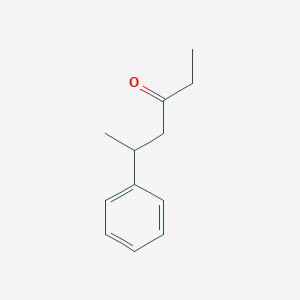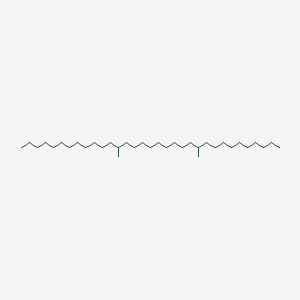
11,21-Dimethyltritriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,21-Dimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₅H₇₂. It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its structural complexity and its role in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11,21-Dimethyltritriacontane typically involves the coupling of smaller hydrocarbon units through a series of reactions. One common method is the Wittig reaction, where phosphonium ylides react with aldehydes or ketones to form alkenes, which are subsequently hydrogenated to yield the desired alkane. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
11,21-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This can lead to the formation of alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction: Although already fully saturated, it can be involved in reduction reactions under specific conditions.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as Pd/C in the presence of hydrogen gas.
Substitution: Halogens (Cl₂, Br₂) in the presence of UV light or radical initiators.
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: No significant change as it is already saturated.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
11,21-Dimethyltritriacontane has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons.
Biology: Plays a role in the chemical communication systems of certain species, acting as a pheromone.
Industry: Used in the formulation of lubricants and as a standard in chromatographic analysis.
Mécanisme D'action
The mechanism of action of 11,21-Dimethyltritriacontane in biological systems involves its interaction with specific receptors or enzymes. As a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses. The molecular targets and pathways involved are specific to the species and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11,15-Dimethyltritriacontane
- 11,17-Dimethyltritriacontane
Comparison
11,21-Dimethyltritriacontane is unique due to its specific methyl group positions, which influence its physical and chemical properties. Compared to its analogs, it may exhibit different boiling points, solubility, and reactivity, making it suitable for distinct applications .
Propriétés
Numéro CAS |
85046-05-5 |
|---|---|
Formule moléculaire |
C35H72 |
Poids moléculaire |
492.9 g/mol |
Nom IUPAC |
11,21-dimethyltritriacontane |
InChI |
InChI=1S/C35H72/c1-5-7-9-11-13-15-16-19-23-27-31-35(4)33-29-25-21-17-20-24-28-32-34(3)30-26-22-18-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |
Clé InChI |
XTWFUIZBLNXGHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


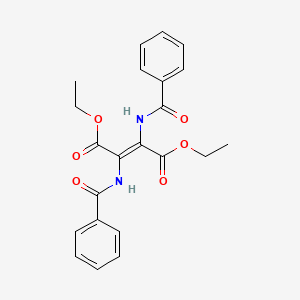


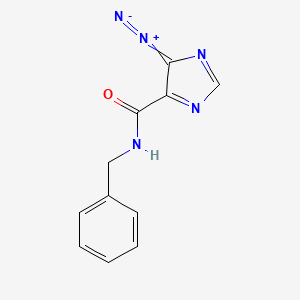
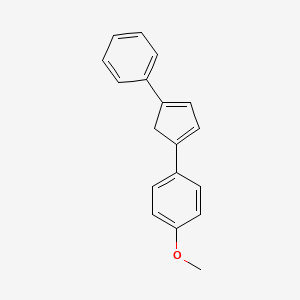
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)

